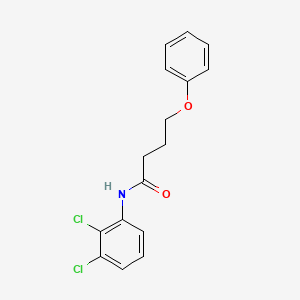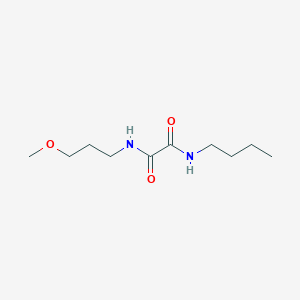
N-(2,3-dichlorophenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-phenoxybutanamide, commonly known as DCPA, is a herbicide that belongs to the family of chloroacetanilides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. DCPA works by inhibiting the growth of weed seedlings, thus preventing them from competing with the crop for nutrients and water.
Mecanismo De Acción
DCPA works by inhibiting the synthesis of fatty acids in the weed seedlings, which are essential for their growth and development. This leads to the death of the weed seedlings, while leaving the crops unharmed.
Biochemical and Physiological Effects:
DCPA has been shown to affect the metabolism of plants, including the synthesis of proteins, nucleic acids, and carbohydrates. It also affects the activity of enzymes involved in various biochemical pathways. In addition, DCPA has been shown to have a negative impact on soil microorganisms, which play a crucial role in maintaining soil fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater. However, its impact on the environment and soil microorganisms needs to be further studied.
List of
Direcciones Futuras
1. Investigate the impact of DCPA on non-target organisms such as insects, birds, and mammals.
2. Study the long-term effects of DCPA on soil fertility and soil microorganisms.
3. Develop new formulations of DCPA that are more effective and environmentally friendly.
4. Explore the potential of DCPA as a tool for weed management in organic farming systems.
5. Investigate the potential of DCPA as a pre-emergent herbicide for turfgrass management.
Métodos De Síntesis
DCPA can be synthesized by reacting 2,3-dichloroaniline with phenoxybutyric acid in the presence of a catalyst such as sulfuric acid. The reaction yields DCPA as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that DCPA is effective in controlling a wide range of weed species, including annual grasses and broadleaf weeds. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-8-4-9-14(16(13)18)19-15(20)10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIASOHSSNFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)

![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
